molecular formula C20H21ClN2O4S B2629561 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 851808-19-0

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2629561
CAS No.: 851808-19-0
M. Wt: 420.91
InChI Key: VNBOLRIYNQVZPD-UHFFFAOYSA-N
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Description

The compound (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-chlorobenzyl chloride, 4,5-dihydro-1H-imidazole, and 3,4,5-trimethoxybenzoyl chloride.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine

    Pharmacology: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.

Industry

    Chemical Industry: It can serve as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential use in the development of new therapeutic agents.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, the imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The aromatic rings may interact with hydrophobic pockets in proteins, affecting their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone: can be compared with other imidazole derivatives and benzylthio compounds.

    Benzimidazole derivatives: Known for their broad range of biological activities, including antimicrobial and anticancer properties.

    Thioether compounds: Often used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

  • The combination of a 3-chlorobenzylthio group with an imidazole ring and a trimethoxyphenyl group is unique, providing a distinct set of chemical and biological properties.
  • This structural uniqueness can lead to specific interactions with biological targets, making it a valuable compound for drug discovery and development.

This compound , covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-25-16-10-14(11-17(26-2)18(16)27-3)19(24)23-8-7-22-20(23)28-12-13-5-4-6-15(21)9-13/h4-6,9-11H,7-8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBOLRIYNQVZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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